molecular formula C10H14ClN3 B13540744 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine

Cat. No.: B13540744
M. Wt: 211.69 g/mol
InChI Key: TXHWMCBQPMYOST-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a piperidin-4-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and piperidine.

    Nucleophilic Substitution: Piperidine is reacted with 2,4-dichloropyrimidine under basic conditions to substitute the chlorine atom at the 6-position with the piperidin-4-yl group.

    Methylation: The resulting intermediate is then methylated at the 4-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions on the piperidine ring.

Scientific Research Applications

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity to biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the piperidin-4-yl and methyl groups, making it less complex.

    2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom at the 4-position instead of the piperidin-4-yl group.

    2-Chloro-4-methylpyrimidine: Similar structure but without the piperidin-4-yl group.

Uniqueness

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is unique due to the presence of both the piperidin-4-yl and methyl groups, which can enhance its chemical reactivity and biological activity compared to simpler pyrimidine derivatives.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H14ClN3/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3

InChI Key

TXHWMCBQPMYOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2CCNCC2

Origin of Product

United States

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